Fish oils in the diet have anti-inflammatory and cardiovascular benefits due to an abundance of ω-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA). EPA ethyl ester is a stabilized ethyl ester form of this ω-3 C20:5 PUFA. EPA competitively inhibits the metabolism of (ω-6) arachidonic acid by cyclooxygenase enzymes,2 suggesting that EPA ethyl ester may also directly modulate the actions of enzymes involved in fatty acid metabolism. In addition, dietary EPA ethyl ester in rats increases fatty acid β-oxidation enzyme levels,3,4 indicating that EPA ethyl ester may alter the expression of genes related to fatty acid metabolism. Consistent with this concept, dietary supplementation with EPA ethyl ester in rats also down-regulates lipogenic genes, and decreases plasma cholesterol and triglyceride levels. Also, in rats fed a high-fat diet, supplementation with EPA ethyl ester blocks induced insulin resistance and corrects changes in adiponectin levels and TNF-α expression. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Icosapent Ethyl is a highly purified omega-3 fatty acid that can decrease serum triglyceride levels. Icosapent ethyl reduces serum triglycerides without an increase in LDL cholesterol, but increases the cholesterol and triglyceride content in skeletal muscle. Icosapent ethyl or ethyl eicosapentaenoic acid is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is used as adjunct therapy for severe hypertriglyceridemia (TG levels > 500 mg/dL). FDA approved on July 26, 2012. Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol. It has a role as an anticholesteremic drug, a marine metabolite, an antipsychotic agent, an antidepressant and a prodrug. It is a long-chain fatty acid ethyl ester and a polyunsaturated fatty ester. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid.
Related Compounds
Eicosapentaenoic Acid (EPA)
Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 fatty acid found in fatty fish. It is the active metabolite of Icosapent ethyl and is responsible for many of its biological effects. [, , , , , , , , , , , , , , , , , , , , ] EPA is known for its anti-inflammatory, anti-thrombotic, and triglyceride-lowering properties.
Relevance: Icosapent ethyl is the ethyl ester of EPA. Following administration, Icosapent ethyl is de-esterified to release EPA, which is the active form that exerts the therapeutic effects. [] Therefore, EPA is a direct precursor and the primary active metabolite of Icosapent ethyl.
Docosahexaenoic Acid (DHA)
Relevance: While both DHA and Icosapent ethyl are omega-3 fatty acids, they exhibit different effects on lipid profiles. Icosapent ethyl focuses on lowering triglycerides without negatively impacting LDL-C levels, making it a preferable choice for patients with specific cardiovascular risk profiles. [] Some studies have shown that DHA, when combined with EPA, may not contribute to further cardiovascular benefits compared to EPA alone. [, , ]
Compound Description: Omega-3-acid ethyl esters are prescription medications containing a combination of EPA and DHA ethyl esters. They are often derived from fish oil and are prescribed to lower triglyceride levels. [, , , , ]
Relevance: While both omega-3-acid ethyl esters and Icosapent ethyl aim to lower triglycerides, they differ in their composition and potential effects on LDL-C levels. Icosapent ethyl, being a pure EPA ethyl ester, might offer advantages in managing lipid profiles without raising LDL-C, unlike some omega-3-acid ethyl ester formulations. [, , ]
Mineral Oil
Compound Description: Mineral oil is a highly refined petroleum product commonly used in pharmaceuticals and cosmetics. In the REDUCE-IT trial, a pharmaceutical-grade mineral oil served as a placebo. [] Notably, there were concerns regarding the potential impact of mineral oil on inflammatory markers, but these were later addressed, confirming the efficacy of Icosapent ethyl as independent of the mineral oil placebo. []
Relevance: Although not structurally related to Icosapent ethyl, mineral oil plays a crucial role in understanding the true efficacy of Icosapent ethyl in the REDUCE-IT trial. By using mineral oil as a placebo, researchers could isolate the effects of Icosapent ethyl and confirm its independent benefits in reducing cardiovascular events. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EN460 is an endoplasmic reticulum oxidoreductase (ERO1) inhibitor. EN460 showed a dose response effect on the embryos with a dose of 10 μM being significantly lethal during early embryonic development.
Edrophonium (chloride) is an acetylcholinesterase (AChE) inhibitor that is known to prevent the breakdown of the neurotransmitter acetylcholine by binding specifically to its catalytic site. It has been shown to inhibit AChE activity in human red blood cells, purified calf forebrain, and purified octopus brain with Ki values of 0.2, 0.2, and 0.4 µM, respectively. Edrophonium is often used as part of a battery of pharmacological tests to confirm a diagnosis of the autoimmune neuromuscular junction disorder, myasthenia gravis. A reversible Acetylcholinesterase inhibitor. Edrophonium Chloride is the chloride salt form of edrophonium, a short and rapid-acting cholinesterase inhibitor with parasympathomimetic activity. Echothiophate chloride potentiates the action of endogenous acetylcholine by inhibiting acetylcholinesterase that hydrolyzes acetylcholine. When applied topically to the eye, this agent prolongs stimulation of the parasympathetic receptors at the neuromuscular junctions of the longitudinal muscle of the ciliary body. Contraction of longitudinal muscle pulls on the scleral spur, and opens the trabecular meshwork, thereby increases aqueous humor outflow from the eye and reduces intraocular pressure. Edrophonium chloride is the chloride salt of edrophonium. A reversible inhibitor of cholinesterase with a rapid onset (30-60 seconds after injection) but a short duration of action (5-15 minutes), it is used in myasthenia gravis both diagnostically and to distinguish between under- or over-treatment with other anticholinesterases. It has also been used for the reversal of neuromuscular blockade in anaesthesia, and for the management of poisoning due to tetrodotoxin, a neuromuscular blocking toxin found in puffer fish and other marine animals. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a diagnostic agent and an antidote. It is a quaternary ammonium salt and a chloride salt. It contains an edrophonium. A rapid-onset, short-acting cholinesterase inhibitor used in cardiac arrhythmias and in the diagnosis of myasthenia gravis. It has also been used as an antidote to curare principles.
5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is used to monitor de novo DNA synthesis through click chemistry. Like 5-bromo-2’-deoxyuridine (BrdU;), EdU is incorporated into DNA during active DNA synthesis. It can then be detected using a fluorescent azide probe and copper catalysis using 1,3-dipolar cycloaddition. Modified nucleosides, including EdU, can be cytotoxic when added to cells for prolonged periods. 5-Ethynyl-2’-deoxyuridine is a extensively used nucleoside analog used as a probe for DNA synthesis. However, 5-Ethynyl-2’-deoxyuridine is a toxic anti-metabolite, which potentially causes DNA instabiliy, necrosis and cell-cycle arrest, therefore it is often used for short-term DNA synthesis in tissue culture and living organisms where prolonged cell survival is not required. EdU (ethynyldeoxyuridine) is a nucleoside, an analog of thymidine, carrying an ethynyl group. This nucleoside behaves as a substrate for cellular DNA replication machinery. Then, DNA containing ethynyl groups can be developed by Click chemistry reaction with various dye azides. Fluorescent DNA can be detected by microscopy, or cells can be sorted by FACS.
EED226 is a potent and allosteric inhibitor of the histone H3K27me3 methyltransferase activity of polycomb repressive complex 2 (PRC2; IC50 = 23.4 nM in an enzyme assay with H3K27me0 peptide as the substrate). It exhibits dose-dependent displacement of H3K27me3 binding to the EED subunit of PCR2 but has no effect on the binding of S-adenosylmethionine-cofactor-competitive inhibitor EI1 to the EZH2 catalytic subunit, indicating EED226 is an allosteric modulator of PRC2 function. EED226 decreases global H3K27me3 and H3K27me2 in G401 cells and H3K27me3 in Karpas422 lymphoma cells in a dose-dependent manner. It also reduces proliferation of Karpas422 lymphoma cells in vitro and slows growth of Karpass422 xenografts in vivo. EED226 is a potent, selective, and orally bioavailable EED inhibitor. induces robust and sustained tumor regression in EZH2MUT preclinical DLBCL model. EED226 induces a conformational change upon binding EED, leading to loss of PRC2 activity. EED226 shows similar activity to SAM-competitive inhibitors in blocking H3K27 methylation of PRC2 target genes and inducing regression of human lymphoma xenograft tumors. Interestingly, EED226 also effectively inhibits PRC2 containing a mutant EZH2 protein resistant to SAM-competitive inhibitors. EED226 inhibits PRC2 activity via an allosteric mechanism and offers an opportunity for treatment of PRC2-dependent cancers. demonstrated very impressive antitumor activities in mouse xenograft model.
EF24 has potent anti‑tumor activity in oral squamous cell carcinoma (OSCC) via deactivation of the MAPK/ERK signaling pathway. EF24 treatment increases the levels of activated caspase 3 and 9, and decreases the phosphorylated forms of MEK1 and ERK. Sequential treatments of EF24 and 12‑phorbol‑13‑myristate acetate, a MAPK/ERK activator, result in a significant increase of activated MEK1 and ERK, and reversed cell viability.
Terminally misfolded proteins, recognized by chaperones on the endoplasmic reticulum (ER), are transported to depots for ubiquitination and proteasomal degradation by the ER-associated protein degradation (ERAD) pathway. Eeyarestatin 1 is an inhibitor of the ERAD pathway, blocking the degradation of misfolded proteins at a dose of 8 µM. It associates with the p97-associated deubiquitinating complex in cells, preventing deubiquitination of substrates by ataxin-3.2,3 Eeyarestatin 1, at 4 µM, interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses. Eeyarestatin I is an ERAD inhibitor, preferentially inhibiting membrane-bound p97 to disrupt ER homeostasis and to induce tumor cell death.
EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.